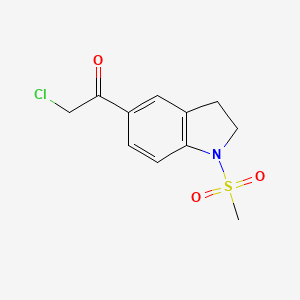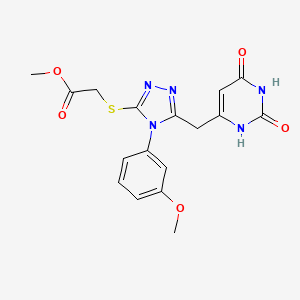
2-Chloro-1-(1-(méthylsulfonyl)indolin-5-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is a synthetic organic compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological activities . The presence of the chloro and methylsulfonyl groups in its structure makes it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone has several scientific research applications:
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc , suggesting a wide range of potential effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone typically involves the reaction of indole derivatives with chloroacetyl chloride and methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone can be scaled up using batch or continuous flow reactors . The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-(Methylsulfonyl)indolin-5-yl)ethanone: Lacks the chloro group, resulting in different reactivity and biological activity.
2-Chloro-1-(indolin-5-yl)ethanone: Lacks the methylsulfonyl group, affecting its solubility and pharmacokinetic properties.
Uniqueness
2-Chloro-1-(1-(methylsulfonyl)indolin-5-yl)ethanone is unique due to the presence of both chloro and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJIBLWYVHZNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)
![N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2530860.png)
![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)
![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)
![2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2530867.png)

methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2530870.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2530876.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)

